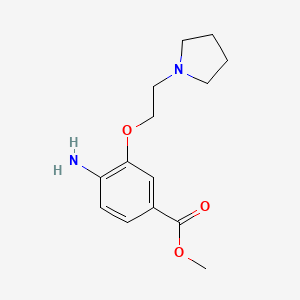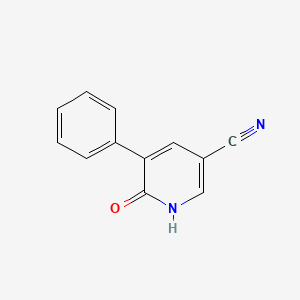
2-amino-4-(1H-indol-4-yloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(1H-indol-4-yloxy)phenol is a compound that features both an indole and a phenol moiety. Indole derivatives are significant in various biological and chemical contexts due to their presence in many natural products and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-indol-4-yloxy)phenol typically involves the coupling of an indole derivative with a phenol derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(1H-indol-4-yloxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(1H-indol-4-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-4-(1H-indol-4-yloxy)phenol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The phenol group can participate in redox reactions, affecting cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-phenylphenol: Similar in structure but lacks the indole moiety.
4-(1H-indol-4-yloxy)-2-aminophenol: Another indole-phenol derivative with slight structural variations.
Uniqueness
2-amino-4-(1H-indol-4-yloxy)phenol is unique due to the presence of both an indole and a phenol group, allowing it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds .
Eigenschaften
Molekularformel |
C14H12N2O2 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-amino-4-(1H-indol-4-yloxy)phenol |
InChI |
InChI=1S/C14H12N2O2/c15-11-8-9(4-5-13(11)17)18-14-3-1-2-12-10(14)6-7-16-12/h1-8,16-17H,15H2 |
InChI-Schlüssel |
BUFCYIRAIWDJOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2)C(=C1)OC3=CC(=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)

![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)

![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)
